molecular formula C9H12BClO4 B14759402 (5-Chloro-4-(methoxymethoxy)-2-methylphenyl)boronic acid

(5-Chloro-4-(methoxymethoxy)-2-methylphenyl)boronic acid

Cat. No.: B14759402
M. Wt: 230.45 g/mol
InChI Key: CBVPCRTVSQPMEB-UHFFFAOYSA-N
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Description

(5-Chloro-4-(methoxymethoxy)-2-methylphenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-4-(methoxymethoxy)-2-methylphenyl)boronic acid typically involves the reaction of 5-chloro-2-methylphenol with methoxymethyl chloride to form 5-chloro-4-(methoxymethoxy)-2-methylphenol. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-4-(methoxymethoxy)-2-methylphenyl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or substituted alkenes. This reaction is facilitated by a palladium catalyst and a base .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl compounds or substituted alkenes, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5-Chloro-4-(methoxymethoxy)-2-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloro-4-(methoxymethoxy)-2-methylphenyl)boronic acid is unique due to its specific substituents, which confer distinct reactivity and stability. The methoxymethoxy group provides additional steric hindrance and electronic effects, influencing the compound’s behavior in chemical reactions .

Properties

Molecular Formula

C9H12BClO4

Molecular Weight

230.45 g/mol

IUPAC Name

[5-chloro-4-(methoxymethoxy)-2-methylphenyl]boronic acid

InChI

InChI=1S/C9H12BClO4/c1-6-3-9(15-5-14-2)8(11)4-7(6)10(12)13/h3-4,12-13H,5H2,1-2H3

InChI Key

CBVPCRTVSQPMEB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1C)OCOC)Cl)(O)O

Origin of Product

United States

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